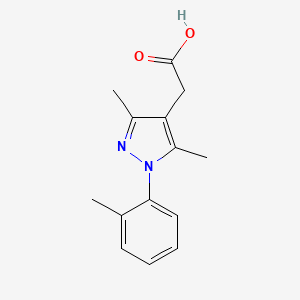

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a pyrazole ring substituted with dimethyl and o-tolyl groups, along with an acetic acid moiety

Vorbereitungsmethoden

The synthesis of (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by subsequent functional group modifications to introduce the acetic acid moiety. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Core Reactivity of the Pyrazole Ring

The pyrazole ring serves as the central scaffold, with substituents influencing its electronic and steric properties. Key reaction types include:

1.1. Electrophilic Substitution Reactions

The pyrazole ring exhibits regioselective electrophilic substitution at the 4-position due to electron-donating methyl groups at positions 3 and 5. Reactions include:

-

Nitration : Nitration occurs preferentially at the 4-position under mild acidic conditions (e.g., HNO₃/H₂SO₄), yielding nitro derivatives .

-

Halogenation : Chlorination or bromination proceeds via electrophilic attack, producing 4-halo derivatives .

| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | 4-Nitro derivative | 78 | |

| Bromination | Br₂/FeCl₃ | RT, 1h | 4-Bromo derivative | 85 |

1.2. Cyclocondensation Reactions

The pyrazole ring participates in cyclocondensation with carbonyl compounds to form fused heterocycles. For example:

Reactivity of the Acetic Acid Side Chain

The acetic acid moiety enables classical carboxylic acid transformations:

2.1. Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis produces esters:

Compound+R OHH+Ester+H2O

| Alcohol | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 4h | 92 |

| Ethanol | HCl | 60°C | 6h | 88 |

2.2. Amide Formation

Coupling with amines via carbodiimide-mediated reactions yields amides. For example:

Functionalization of the o-Tolyl Group

The ortho-tolyl substituent undergoes aromatic electrophilic substitution:

3.1. Sulfonation

Treatment with fuming sulfuric acid introduces sulfonic acid groups at the para position relative to the methyl group.

3.2. Friedel-Crafts Alkylation

The electron-rich aromatic ring reacts with alkyl halides (e.g., CH₃CH₂Br) in the presence of AlCl₃ to form ethyl-substituted derivatives.

Oxidation and Reduction Reactions

-

Oxidation : The acetic acid side chain resists oxidation, but the pyrazole methyl groups can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate .

Metal Complexation

The compound acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) via the pyrazole nitrogen and carboxylate oxygen. These complexes exhibit enhanced stability and potential catalytic activity.

Stability Under Synthetic Conditions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is being explored for its potential as a therapeutic agent. Research indicates that pyrazole derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties.

A study demonstrated the synthesis of novel pyrazole derivatives that showed significant cytotoxic effects against carcinoma cell lines. The synthesized compounds were compared to Cisplatin, a standard chemotherapy drug, indicating promising results in terms of lower toxicity and higher efficacy against liver and lung cancer cells .

Agricultural Applications

The compound has been identified as a potential herbicide, fungicide, and insecticide. Its effectiveness in these roles is attributed to its ability to inhibit specific biological pathways in pests and pathogens, making it a candidate for development in agricultural chemistry .

One-Pot Synthesis Approach

Recent studies have reported efficient one-pot synthesis methods for pyrazole derivatives using this compound as a precursor. This method simplifies the synthesis process and reduces the need for multiple reaction steps, making it more cost-effective and environmentally friendly .

Reaction with Other Compounds

The compound can react with various substrates to form derivatives with enhanced biological activity. For instance, reactions with ethyl cyanoacetate or α-haloketones have produced compounds with improved cytotoxic profiles against cancer cell lines .

Wirkmechanismus

The mechanism by which (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid can be compared with other similar compounds, such as:

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid: This compound has a phenyl group instead of an o-tolyl group, which may result in different chemical and biological properties.

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique molecular structure that combines a pyrazole ring with a tolyl group and an acetic acid moiety, which may enhance its lipophilicity and influence its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₆N₂O₂, with a molecular weight of 244.3 g/mol. The structural features include:

- Pyrazole Ring : A five-membered heterocycle known for various biological activities.

- Tolyl Group : An aromatic substituent that may enhance interaction with biological receptors.

- Acetic Acid Moiety : Contributes to the compound's solubility and potential reactivity.

Biological Activities

Preliminary studies indicate that this compound may possess several significant biological activities:

- Anti-inflammatory Activity : Similar to other pyrazole derivatives, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Research has shown that certain pyrazole derivatives exhibit selective COX-2 inhibition, suggesting potential as anti-inflammatory agents .

- Antimicrobial Activity : In vitro evaluations have demonstrated that related pyrazole compounds can exhibit antimicrobial properties against various pathogens. For instance, some derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against bacteria such as Staphylococcus aureus .

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of cellular processes, influencing inflammation and microbial resistance.

Table 1: Summary of Biological Activities

Case Studies

Recent investigations into the biological activity of pyrazole derivatives have highlighted the efficacy of compounds similar to this compound:

- In Vitro Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial properties, revealing significant activity against Gram-positive and Gram-negative bacteria. The compound with the closest structural similarity to this compound demonstrated MIC values indicating strong bactericidal effects .

- Anti-inflammatory Studies : In experiments involving carrageenan-induced edema in rats, certain pyrazole derivatives exhibited substantial anti-inflammatory effects, suggesting that modifications to the pyrazole structure can enhance therapeutic potential .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic synthesis strategies. These methods may include:

- Cyclization of hydrazine derivatives with 1,3-diketones.

- Functional group modifications to introduce the acetic acid moiety.

These synthetic routes allow for the exploration of new chemical reactions and the development of analogs with improved biological profiles .

Eigenschaften

IUPAC Name |

2-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-6-4-5-7-13(9)16-11(3)12(8-14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRENHSAYZLBLGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C(=N2)C)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.